molecular formula C18H19Cl2N3O5S B10950340 2,4-dichloro-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-5-(morpholin-4-ylsulfonyl)benzamide

2,4-dichloro-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-5-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B10950340
M. Wt: 460.3 g/mol
InChI Key: IEQGVCMWBHALKD-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[2,4-dimethyl-6-oxo-1(6H)-pyridinyl]-5-(morpholinosulfonyl)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core substituted with dichloro, dimethyl, oxo, pyridinyl, and morpholinosulfonyl groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2,4-dimethyl-6-oxo-1(6H)-pyridinyl]-5-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dichloro and dimethyl groups through electrophilic aromatic substitution reactions. The oxo and pyridinyl groups are then incorporated using nucleophilic substitution reactions. Finally, the morpholinosulfonyl group is added through sulfonation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product. Purification steps such as recrystallization and chromatography are employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[2,4-dimethyl-6-oxo-1(6H)-pyridinyl]-5-(morpholinosulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzamides.

Scientific Research Applications

2,4-Dichloro-N-[2,4-dimethyl-6-oxo-1(6H)-pyridinyl]-5-(morpholinosulfonyl)benzamide has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2,4-dimethyl-6-oxo-1(6H)-pyridinyl]-5-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-[2,4-dimethyl-6-oxo-1(6H)-pyridinyl]benzamide
  • 2,4-Dichloro-N-[2,4-dimethyl-1(6H)-pyridinyl]-5-(morpholinosulfonyl)benzamide
  • 2,4-Dichloro-N-[2,4-dimethyl-6-oxo-1(6H)-pyridinyl]-5-(morpholinosulfonyl)aniline

Uniqueness

The unique combination of substituents in 2,4-dichloro-N-[2,4-dimethyl-6-oxo-1(6H)-pyridinyl]-5-(morpholinosulfonyl)benzamide imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H19Cl2N3O5S

Molecular Weight

460.3 g/mol

IUPAC Name

2,4-dichloro-N-(2,4-dimethyl-6-oxopyridin-1-yl)-5-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C18H19Cl2N3O5S/c1-11-7-12(2)23(17(24)8-11)21-18(25)13-9-16(15(20)10-14(13)19)29(26,27)22-3-5-28-6-4-22/h7-10H,3-6H2,1-2H3,(H,21,25)

InChI Key

IEQGVCMWBHALKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=C1)C)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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